molecular formula C20H14 B3204048 2-(Phenylethynyl)-1,1'-biphenyl CAS No. 10271-65-5

2-(Phenylethynyl)-1,1'-biphenyl

Cat. No. B3204048
CAS RN: 10271-65-5
M. Wt: 254.3 g/mol
InChI Key: VYMCYYVUEUCQIF-UHFFFAOYSA-N
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Description

“2-(Phenylethynyl)benzaldehyde” is a compound that has been mentioned in the literature . It has a molecular weight of 206.24 . Another related compound is “2-(Phenylethynyl)phenol” with a molecular formula of C14H10O .


Synthesis Analysis

A study has mentioned the synthesis of phenylethynyl-substituted compounds using Sonogashira couplings and substitution reactions . Another research has discussed the synthesis of 2,3-dialkynylthiophene derivatives using regio- and stereocontrolled Pd-catalyzed Sonogashira coupling and desilylation reactions .


Molecular Structure Analysis

The molecular structure of “2-(Phenylethynyl)phenol” has been analyzed, with an average mass of 194.229 Da and a monoisotopic mass of 194.073166 Da .

Scientific Research Applications

Synthesis of Polycyclic Aromatic Iodides

2-(Arylethynyl)biphenyls, including 2-(Phenylethynyl)-1,1'-biphenyl, are utilized in the synthesis of polycyclic aromatic iodides. This process involves a reaction with ICl, yielding substituted polycyclic aromatic iodides with various aryl substituents. The significance of this chemistry extends to polycyclic and heterocyclic rings, broadening the scope of its application in organic synthesis (Yao, Campo, & Larock, 2004).

Pharmaceutical Applications

Biphenyl-based compounds, including derivatives of 2-(Phenylethynyl)-1,1'-biphenyl, are noted for their clinical importance in treating hypertension and inflammation. Synthesized biphenyl esters have shown significant anti-tyrosinase activities, comparable to standard inhibitors, highlighting their potential in pharmaceutical applications (Kwong et al., 2017).

Nanoaggregation and Light Emission

1,1-Substituted 2,3,4,5-Tetraphenylsiloles, including derivatives with 2-(Phenylethynyl)-1,1'-biphenyl, are studied for their light emission properties and nanoaggregation. The ground and excited states of these compounds are influenced by their substituents, affecting their absorption and emission spectra. This research has implications in materials science, particularly in luminescence and nano-technology applications (Chen et al., 2003).

Development of Microporous Polyimide Networks

2,5-Bis(3,4-dicarboxyphenoxy)-4′-phenylethynyl biphenyl (PEPHQDA), a derivative of 2-(Phenylethynyl)-1,1'-biphenyl, has been synthesized and used to develop microporous polyimide networks. These networks exhibit significant surface areas and CO2 uptake, making them relevant in materials research for applications such as gas adsorption and filtration (Yao et al., 2017).

Safety And Hazards

While the safety data for “2-(Phenylethynyl)-1,1’-biphenyl” is not available, safety data for related compounds such as “Phenylmagnesium bromide” and “2-Phenylethynyl-benzaldehyde” are available .

Future Directions

Future research directions could involve further exploration of the properties and potential applications of “2-(Phenylethynyl)-1,1’-biphenyl” and related compounds .

properties

IUPAC Name

1-phenyl-2-(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-3-9-17(10-4-1)15-16-19-13-7-8-14-20(19)18-11-5-2-6-12-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMCYYVUEUCQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylethynyl)-1,1'-biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
H Lu, E Wenlong, Z Ma, X Yang - Physical Chemistry Chemical Physics, 2020 - pubs.rsc.org
Organometallic polymers can be successfully synthesized on a Ag(111) surface via a surface-assisted synthesis by choosing prochiral 4,4′-dibromo-2,2′-bis(2-phenylethynyl)-1,1′-…
Number of citations: 4 pubs.rsc.org
N Mukherjee, T Chatterjee - Advanced Synthesis & Catalysis, 2023 - Wiley Online Library
A catalyst‐ and oxidant‐free, highly efficient, scalable, and sustainable synthetic method is developed for the selenylative annulation of 2‐alkynyl biaryls or 2‐heteroaryl‐substituted …
Number of citations: 2 onlinelibrary.wiley.com
N Mukherjee, T Chatterjee - Green Chemistry, 2021 - pubs.rsc.org
A highly atom-economical and green synthetic method is developed for the oxidative thiolative annulation of 2-alkynyl biaryls with disulfides to synthesize a wide variety of 9-…
Number of citations: 19 pubs.rsc.org
N Mukherjee, ANV Satyanarayana, P Singh, M Dixit… - Green …, 2022 - pubs.rsc.org
Herein, we disclose a metal-free, recyclable iodine-catalyzed, highly atom-economical, cost-effective, scalable, and sustainable oxidative selenylative annulation of 2-alkynyl biaryls and …
Number of citations: 8 pubs.rsc.org
N Mukherjee, T Chatterjee - The Journal of Organic Chemistry, 2021 - ACS Publications
An iodine-catalyzed sustainable, cost-effective, and atom-economic synthetic methodology is developed to synthesize a wide variety of valuable sulfenylphenanthrenes and polycyclic …
Number of citations: 21 pubs.acs.org
R Chanda, T Ghosh, U Jana - The Journal of Organic Chemistry, 2022 - ACS Publications
An Fe(III)-catalyzed expedient synthesis of 13-aryl-13H-indeno[1,2-l]phenanthrene is described by a double annulations of 2-alkynyl biaryls, initiated by the activation of acetal. This …
Number of citations: 1 pubs.acs.org
RJ Kahan, DL Crossley, J Cid, JE Radcliffe… - Angewandte …, 2018 - Wiley Online Library
Boraphenalenes have been synthesized by reaction of BBr 3 with 1‐(aryl‐ethynyl)naphthalenes, 1‐ethynylnaphthalene, and 1‐(pent‐1‐yn‐1‐yl)naphthalene and they can be …
Number of citations: 37 onlinelibrary.wiley.com
JJ Zhang, MC Tang, Y Fu, KH Low, J Ma… - Angewandte Chemie …, 2021 - Wiley Online Library
Herein, we demonstrate a novel one‐pot synthetic method towards a series of boron‐doped polycyclic aromatic hydrocarbons (B‐PAHs, 1 a–1 o), including hitherto unknown B‐doped …
Number of citations: 19 onlinelibrary.wiley.com
K Pati, C Michas, D Allenger, I Piskun… - The Journal of …, 2015 - ACS Publications
The majority of Sn-mediated cyclizations are reductive and, thus, cannot give a fully conjugated product. This is a limitation in the application of Sn-mediated radical cascades for the …
Number of citations: 67 pubs.acs.org
JJ Zhang, L Yang, F Liu, Y Fu, J Liu… - Angewandte Chemie …, 2021 - Wiley Online Library
A novel synthetic strategy was developed for the construction of difficult‐to‐access structurally constrained boron‐doped polycyclic aromatic hydrocarbons (sc‐B‐PAHs) via a cascade …
Number of citations: 14 onlinelibrary.wiley.com

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